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3-(Furfurylthio)-3-hydroxybutan-2-one - 68516-23-4

3-(Furfurylthio)-3-hydroxybutan-2-one

Catalog Number: EVT-15484087
CAS Number: 68516-23-4
Molecular Formula: C9H12O3S
Molecular Weight: 200.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(Furfurylthio)-3-hydroxybutan-2-one is a sulfur-containing organic compound with the molecular formula C9H12O3SC_9H_{12}O_3S and a Chemical Abstracts Service registry number of 68516-23-4. This compound has garnered attention due to its potential applications in the food industry, particularly as a flavoring agent. It is classified under food additives and has been assessed for safety by various regulatory bodies, including the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) .

Source

This compound can be derived from natural sources or synthesized through chemical processes. Its structure incorporates a furfuryl group, which is often associated with various flavor profiles, making it suitable for use in food products.

Classification

3-(Furfurylthio)-3-hydroxybutan-2-one is classified as a flavoring substance. It has been evaluated for its safety and is included in lists of substances that do not pose safety concerns when used according to good manufacturing practices .

Synthesis Analysis

Methods

The synthesis of 3-(Furfurylthio)-3-hydroxybutan-2-one can be achieved through various methods, typically involving the reaction of furfuryl mercaptan with 3-hydroxybutan-2-one. This reaction may involve nucleophilic substitution where the thiol group from furfuryl mercaptan attacks the carbonyl carbon of the ketone.

Technical Details

The synthesis might proceed via the following general reaction scheme:

  1. Starting Materials: Furfuryl mercaptan and 3-hydroxybutan-2-one.
  2. Reaction Conditions: The reaction may be conducted under acidic or basic conditions to facilitate the nucleophilic attack.
  3. Purification: Post-reaction, purification techniques such as distillation or chromatography may be employed to isolate the desired product.
Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 188.25 g/mol
  • Boiling Point: Not extensively documented but expected to be moderate due to its organic nature.
  • Solubility: Likely soluble in organic solvents due to its hydrophobic furfuryl component.
Chemical Reactions Analysis

Reactions

The compound may participate in various chemical reactions typical for thiols and alcohols, including:

  1. Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
  2. Esterification: Reacting with carboxylic acids can lead to ester formation.
  3. Substitution Reactions: The thiol group can engage in nucleophilic substitution reactions.

Technical Details

These reactions are significant for modifying the compound's properties or enhancing its flavoring capabilities in food applications.

Mechanism of Action

Process

Data

Research indicates that compounds similar in structure can influence flavor profiles by interacting with specific receptors, leading to enhanced taste perception .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Likely a colorless to pale yellow liquid.
  • Odor: Characteristic of sulfur compounds, potentially pleasant in low concentrations.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with oxidizing agents; care should be taken during storage and handling.

Relevant data on solubility and volatility are essential for applications in food technology .

Applications

Scientific Uses

3-(Furfurylthio)-3-hydroxybutan-2-one is primarily utilized as a flavoring agent in food products. Its unique profile allows it to impart desirable flavors in various applications such as:

  • Beverages: Enhancing taste in non-alcoholic drinks.
  • Confectionery: Used in sweets and desserts for added flavor complexity.
  • Savory Foods: Adds depth to sauces and marinades.

Regulatory assessments confirm that when used within established limits, this compound poses no safety concerns .

Introduction

Historical Context of Furfurylthio-Hydroxyketone Derivatives in Organic Chemistry

The development of furfurylthio-hydroxyketone derivatives represents a specialized trajectory within organosulfur chemistry, closely tied to advancements in heterocyclic compound synthesis. Furfurylthio compounds—characterized by a furan ring linked via a sulfur-containing chain—emerged as structural analogs of natural flavor molecules discovered in thermally processed foods (e.g., coffee, roasted meats) during the mid-20th century. Early research focused on simple furfuryl sulfides, but the introduction of hydroxyketone functionalities, as seen in 3-(Furfurylthio)-3-hydroxybutan-2-one (CAS# 68516-23-4), enabled nuanced modulation of sensory properties [2] [5]. This compound’s β-hydroxyketone motif coupled with a thioether bridge exemplifies a hybrid architecture designed to enhance volatility–polarity balance, critical for fragrance performance [2] [7].

Synthetic methodologies evolved significantly from initial nucleophilic thiol-ketone additions to sophisticated metal-catalyzed strategies. Key milestones include:

  • 1980s–1990s: Base-induced cyclizations and alkylative intramolecular cyclizations of sulfonium precursors enabled efficient access to furanone scaffolds, though with limited functional group tolerance [8].
  • 2000s–2010s: Transition metal catalysis (e.g., Au, Rh) revolutionized stereoselective construction of hydroxyketone-thioethers. Gold(I)-catalyzed cyclizations of 2-oxo-3-butynoic esters, for instance, provided routes to highly substituted 3(2H)-furanones under mild conditions [8].
  • Post-2020: Binary catalytic systems (e.g., Rh(II)/Pd(0)) facilitated cyclization/allylation cascades, yielding quaternary centers relevant to complex furfurylthio derivatives [8]. These innovations underscore the chemical ingenuity directed toward optimizing this structural class for sensory applications.

Table 1: Evolution of Synthetic Strategies for Furfurylthio-Hydroxyketone Derivatives

Time PeriodKey MethodAdvancementLimitations
1980s–1990sBase-induced cyclizationsSimple protocols under ambient atmosphereLow functional group tolerance
2000s–2010sAu-catalyzed cyclizationsMild conditions, high stereoselectivityCost of noble metal catalysts
2020sRh(II)/Pd(0) tandem catalysisQuaternary center formation, broad substrate scopeComplex optimization required

Research Significance of 3-(Furfurylthio)-3-hydroxybutan-2-one in Flavor and Fragrance Science

3-(Furfurylthio)-3-hydroxybutan-2-one (C₉H₁₂O₃S; MW 200.26 g/mol) epitomizes the targeted molecular design central to modern flavor chemistry. Its structure integrates three functional elements:

  • A furan ring contributing nutty, caramel-like notes.
  • A thioether bridge (-S-CH₂-) imparting sulfurous, roasted nuances.
  • A β-hydroxyketone moiety enhancing water solubility (predicted 2438 mg/L at 25°C) and enabling hydrogen bonding, which influences odor persistence [2] [5].

While not naturally occurring or commercially utilized in fragrances/flavors [2], its significance lies in:

  • Structure-Activity Relationship (SAR) Studies: The compound serves as a model for probing how hydroxyketone spacing affects odor thresholds and volatility. Computational estimates (XlogP3 ~0.90–1.45) indicate moderate hydrophobicity, balancing diffusion and retention [2] [5].
  • Precursor Potential: Its reactive β-hydroxyketone group facilitates derivatization into pyrazines or furanones—classes notorious for potent sensory impacts. For example, dehydration or condensation could yield derivatives analogous to 2-methyl-3-(furfurylthio)pyrazine (FEMA 3189), a key coffee/meat flavorant with a threshold <1 ppb [3] [10].
  • Analytical Benchmark: Its defined physicochemical properties (boiling point ~281°C, vapor pressure 0.002 mmHg at 25°C) aid in calibrating predictive models for sensory molecule behavior [2] [9].

Table 2: Physicochemical Properties of 3-(Furfurylthio)-3-hydroxybutan-2-one vs. Key Flavor Pyrazine

Property3-(Furfurylthio)-3-hydroxybutan-2-one2-Methyl-3-(furfurylthio)pyrazine
CAS#68516-23-465530-53-2
Molecular FormulaC₉H₁₂O₃SC₁₀H₁₀N₂OS
Molecular Weight200.26 g/mol206.26 g/mol
Predicted logP0.90–1.451.97
Water Solubility2438 mg/L @ 25°C (est.)Low (not quantified)
Sensory ProfileNot characterizedSulfurous, nutty, roasted coffee
Flavor Use StatusNot usedFEMA 3189; JECFA 1082

Research gaps include empirical odor characterization and stability profiling—essential data for evaluating practical utility. Nevertheless, its molecular architecture provides a template for engineering novel flavorants with tailored release and sensory profiles [2] [10].

Properties

CAS Number

68516-23-4

Product Name

3-(Furfurylthio)-3-hydroxybutan-2-one

IUPAC Name

3-(furan-2-ylmethylsulfanyl)-3-hydroxybutan-2-one

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

InChI

InChI=1S/C9H12O3S/c1-7(10)9(2,11)13-6-8-4-3-5-12-8/h3-5,11H,6H2,1-2H3

InChI Key

DRIFNOMSLSRDHQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(O)SCC1=CC=CO1

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